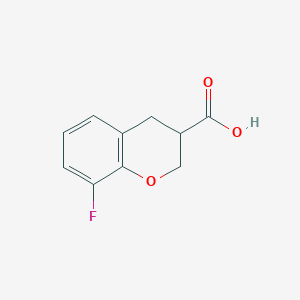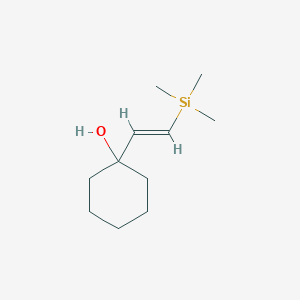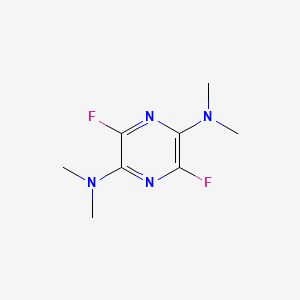
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine is a heterocyclic compound with the molecular formula C8H12F2N4 and a molecular weight of 202.20 g/mol . This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to a pyrazine ring, making it a fluorinated pyrazine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoropyrazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Wirkmechanismus
The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with chlorine atoms instead of fluorine.
3,6-Dibromo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with bromine atoms instead of fluorine.
3,6-Diiodo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties enhance its stability and reactivity compared to its chloro, bromo, and iodo counterparts.
Eigenschaften
Molekularformel |
C8H12F2N4 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3 |
InChI-Schlüssel |
QMSVVNAXZGUYLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(N=C(C(=N1)F)N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



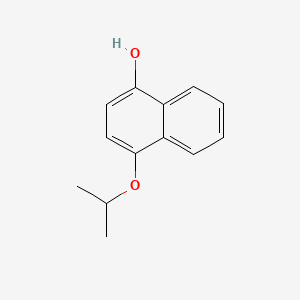
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
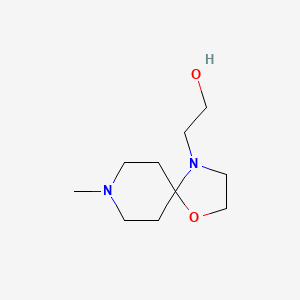
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)

